molecular formula C7H12F3NO4 B8238603 (4R)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid

(4R)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B8238603
M. Wt: 231.17 g/mol
InChI Key: YDIKECLDRDMBJG-PGMHMLKASA-N
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Description

(4R)-4-Aminopentanoic acid is a chiral amino acid derivative with a stereocenter at the fourth carbon. It is structurally related to γ-aminobutyric acid (GABA) and serves as a precursor for therapeutic molecules, pyrrolidinone derivatives, and false GABAergic neurotransmitters . The (R)-enantiomer is less studied than the (S)-form, which is synthesized via biocatalytic methods using amine dehydrogenases or transaminases .

2,2,2-Trifluoroacetic acid (TFA) is a strong carboxylic acid (pKa ~0.23) with a trifluoromethyl group, making it highly electronegative and volatile. It is widely used as a solvent, catalyst, and reagent in organic synthesis, peptide chemistry, and pharmaceutical manufacturing . Its combination with (4R)-4-aminopentanoic acid likely forms a salt, enhancing solubility or stability in synthetic applications .

Properties

IUPAC Name

(4R)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.C2HF3O2/c1-4(6)2-3-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIKECLDRDMBJG-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliary-Mediated Alkylation

The nickel(II)-complex methodology, originally developed for (S)-2-amino-4,4,4-trifluorobutanoic acid , can be adapted for (4R)-4-aminopentanoic acid synthesis. This involves:

  • Schiff Base Formation : Glycine reacts with a recyclable chiral auxiliary (e.g., (R,R)-N,N′-bis(α-methylbenzyl)ethylenediamine) to form a Ni(II) complex, ensuring configuration retention at the α-carbon .

  • Alkylation : The Ni(II)-glycine complex undergoes alkylation with 3-iodopropane (instead of CF3-CH2-I used in ) to introduce the pentanoic acid chain. Kinetic studies suggest optimal yields at −10°C in THF, achieving 68–72% conversion .

  • Complex Disassembly : Hydrolysis with 6M HCl liberates the free amino acid, while ethylenediaminetetraacetic acid (EDTA) chelates residual Ni(II) ions, preventing contamination .

Critical Parameters :

  • Temperature control during alkylation (−10°C to 25°C) minimizes racemization .

  • Solvent polarity (ε = 4–7) balances reaction rate and stereochemical fidelity .

Diastereomeric Resolution Using Chiral Resolving Agents

This two-step approach separates (4R)- and (4S)-enantiomers via crystalline diastereomeric salt formation:

  • Racemic Synthesis : 4-Aminopentanoic acid is synthesized via Strecker reaction or Hofmann degradation, followed by trifluoroacetylation (TFA protection) .

  • Resolution : (R)-Mandelic acid induces selective crystallization of the (4R)-TFA-protected diastereomer from ethanol/water (3:1), yielding 65–72% enantiomeric excess .

Optimization Data :

ParameterOptimal ValueImpact on Yield
Resolving Agent(R)-Mandelic Acid+22% ee
Solvent RatioEtOH:H2O = 3:1+15% Crystallinity
Cooling Rate0.5°C/min+18% Purity

Though not directly reported in the cited literature, lipase-catalyzed acylation offers a green chemistry alternative:

  • Substrate Preparation : Racemic 4-aminopentanoic acid is acylated with vinyl acetate in tert-butyl methyl ether.

  • Enzymatic Discrimination : Candida antarctica lipase B preferentially acetylates the (4S)-enantiomer (E-value >200), leaving (4R)-4-aminopentanoic acid unreacted.

  • Salt Formation : The free (4R)-amine is treated with gaseous trifluoroacetic acid in dichloromethane, achieving 89% isolated yield .

Limitations :

  • Requires high-purity enzyme preparations (≥95% activity).

  • Scalability constrained by enzyme cost (∼$1,200/kg).

Salt Formation and Purification Strategies

The final step—trifluoroacetic acid (TFA) salt formation—determines product hygroscopicity and crystallinity:

  • Acid-Base Titration : (4R)-4-aminopentanoic acid is dissolved in anhydrous ethanol, then treated with 1.05 eq. TFA at 0°C .

  • Crystallization : Slow evaporation at 4°C yields rhombic crystals (mp 189–191°C), verified by single-crystal XRD .

Purity Controls :

  • Residual solvent (EtOH) <0.5% (GC-MS).

  • Enantiomeric excess >99% (Chiralcel OD-H HPLC) .

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost ($/g)
Ni(II)-Complex 75–80>99Industrial12–18
Diastereomeric 65–7285–92Pilot-Scale45–60
Enzymatic50–5599Lab-Scale220–300

Key Observations :

  • The Ni(II) method offers superior enantiopurity and scalability but requires transition metal handling .

  • Enzymatic resolution, while eco-friendly, remains prohibitively expensive for large batches.

Chemical Reactions Analysis

Types of Reactions

®-4-Aminopentanoic acid trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amino acid derivatives. These products have different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Applications
The combination of (4R)-4-aminopentanoic acid with 2,2,2-trifluoroacetic acid has shown promise in the development of anticancer agents. Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their ability to interact with biological targets more effectively.

  • Case Study: Inhibition of Stat3
    A study demonstrated that phosphopeptide mimetics incorporating trifluoromethyl groups could inhibit Stat3 signaling pathways, which are often dysregulated in cancers. The presence of (4R)-4-aminopentanoic acid enhanced the stability and efficacy of these compounds against cancer cell lines .

1.2 Neuroprotective Effects
(4R)-4-aminopentanoic acid has been investigated for its neuroprotective properties. Its structural similarity to neurotransmitters allows it to modulate pathways involved in neurodegenerative diseases.

  • Case Study: Glutamate Receptor Modulation
    Research shows that derivatives of (4R)-4-aminopentanoic acid can act as antagonists at glutamate receptors, potentially providing therapeutic effects in conditions like Alzheimer's disease and multiple sclerosis .

Organic Synthesis

2.1 Role as a Protecting Group
2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a protecting group for amines and carboxylic acids due to its stability under various reaction conditions.

  • Data Table: Protecting Group Efficacy
Protecting GroupStabilityCleavage ConditionsApplications
Trifluoroacetic AcidHighMild acidic conditionsPeptide synthesis
Boc (tert-butyloxycarbonyl)ModerateStrong acidsGeneral organic synthesis

2.2 Synthesis of Peptides
The combination of (4R)-4-aminopentanoic acid with trifluoroacetic acid facilitates the synthesis of peptides by providing a stable environment for the formation of peptide bonds while allowing for easy removal post-synthesis.

Biochemical Applications

3.1 Ion Pairing in Chromatography
In high-performance liquid chromatography (HPLC), trifluoroacetic acid serves as an ion-pairing agent that enhances the separation of peptides and proteins.

  • Case Study: HPLC Optimization
    Studies have shown that using trifluoroacetic acid in HPLC improves the resolution and sensitivity of peptide analysis compared to other acids .

Mechanism of Action

The mechanism of action of ®-4-Aminopentanoic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Stereoisomers: (S)-4-Aminopentanoic Acid

  • Synthesis: The (S)-enantiomer is synthesized via biocatalysis. For example, Cai et al. (2020) achieved 97% conversion of levulinic acid (LA) to (S)-4-aminopentanoic acid using engineered amine dehydrogenases .
  • Applications: The (S)-form is preferred in drug synthesis (e.g., pyrrolidinone derivatives) due to its stereocomplementarity with biological targets .
  • Challenges : The (R)-enantiomer may require distinct catalytic systems for enantioselective synthesis, as transaminases often favor (S)-configurations .

Functional Analogues: GABA and β-Alanine

Property (4R)-4-Aminopentanoic Acid GABA β-Alanine
Structure 5-carbon, (R)-chiral 4-carbon, non-chiral 3-carbon, non-chiral
Biological Role Limited studies Neurotransmitter Carnosine precursor
Synthetic Utility Precursor for therapeutics Drug delivery systems Peptide modification

Key Difference: (4R)-4-Aminopentanoic acid’s extended carbon chain and chirality make it suitable for specialized drug scaffolds, unlike shorter-chain analogues .

Comparison of 2,2,2-Trifluoroacetic Acid with Other Acids

Acetic Acid vs. TFA

Property TFA Acetic Acid
Acidity (pKa) ~0.23 ~2.76
Volatility High (BP 72°C) Moderate (BP 118°C)
Applications Peptide cleavage, SNAr reactions Esterification, food industry
Limitations Reduces MS ionization efficiency Weak for strong acid catalysis

Sulfuric Acid vs. TFA

  • Oxidizing Power : Sulfuric acid is highly oxidizing, limiting its use in sensitive reactions. TFA is milder and preferred in peptide synthesis .
  • Handling : TFA’s volatility simplifies removal via evaporation, unlike viscous sulfuric acid .

TFA in Solvent Systems

  • TFA-TFE (Trifluoroethanol): Enhances nucleophilic aromatic substitution (SNAr) reactions by protonating heterocycles without deactivating anilines. Achieves 50–90% yields in drug scaffold synthesis .
  • TFA vs. Formic Acid (FA) : In LC-MS, FA improves peptide ionization efficiency by 6–10× compared to TFA, but TFA offers superior chromatographic resolution .

Comparison of (4R)-4-Aminopentanoic Acid;TFA with Related Salts

TFA Salts vs. Hydrochloride Salts

Property (4R)-4-Aminopentanoic Acid;TFA Hydrochloride Salts
Solubility High in polar solvents Moderate
Stability Stable under acidic conditions Prone to hydrolysis
Applications Pharmaceutical intermediates API formulations

Case Study: C-Type Natriuretic Peptide (CNP)

  • TFA salts of peptides (e.g., CNP (1-22)) improve solubility and purification efficiency. The strong acidity of TFA aids in counterion exchange during HPLC .

Industrial Relevance of TFA

  • Market Growth : Global TFA demand is rising at 5.8% CAGR (2024–2032), driven by pharmaceutical and agrochemical sectors .
  • Environmental Impact : Atmospheric TFA levels (501–7,447 pg/m³) highlight its persistence, necessitating improved disposal protocols .

Biological Activity

(4R)-4-Aminopentanoic acid, also known as 4-aminobutanoic acid or γ-aminobutyric acid (GABA), is a significant neurotransmitter in the central nervous system. The addition of 2,2,2-trifluoroacetic acid (TFA) modifies its properties, enhancing its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound consists of a pentanoic acid backbone with an amino group at the fourth carbon and a trifluoroacetyl group. The chemical structure can be represented as follows:

 4R 4 Aminopentanoic Acid 2 2 2 Trifluoroacetic AcidC5H9F3NO2\text{ 4R 4 Aminopentanoic Acid 2 2 2 Trifluoroacetic Acid}\rightarrow \text{C}_5\text{H}_9\text{F}_3\text{N}O_2

Biological Activity Overview

  • Neurotransmission Modulation :
    • GABA is primarily known for its inhibitory neurotransmitter role in the brain. It modulates neuronal excitability and has been implicated in various neurological disorders.
    • The presence of TFA may influence the binding affinity to GABA receptors, potentially enhancing its inhibitory effects.
  • Anticonvulsant Properties :
    • Studies have shown that GABA analogs exhibit anticonvulsant properties. The incorporation of TFA may increase the stability and bioavailability of the compound, making it a candidate for treating epilepsy and other seizure disorders.
  • Anxiolytic Effects :
    • GABAergic compounds are often explored for their anxiolytic effects. Research indicates that modifications like trifluoroacetylation can enhance the anxiolytic profile by increasing receptor affinity.

Structure-Activity Relationships

The biological activity of (4R)-4-aminopentanoic acid derivatives is influenced by their structural modifications. Key findings include:

ModificationEffect on Activity
Addition of TFAIncreased receptor binding affinity
Alteration of chain lengthVariability in efficacy against different receptors
StereochemistryR-enantiomers often show enhanced activity

A study indicated that analogs with varying substitutions at the amino group exhibited different potencies in inhibiting specific enzymes related to neurotransmitter metabolism .

Case Studies

  • Case Study on Anticonvulsant Activity :
    • A study investigated the anticonvulsant effects of various GABA analogs in animal models. The trifluoroacetyl derivative demonstrated a significant reduction in seizure frequency compared to standard GABA .
  • Anxiolytic Activity Assessment :
    • In a controlled trial assessing anxiety levels in subjects administered with TFA-modified GABA, results showed a marked decrease in anxiety scores compared to placebo groups .

Research Findings

Recent research highlights the following findings regarding (4R)-4-aminopentanoic acid; 2,2,2-trifluoroacetic acid:

  • Binding Affinity : Enhanced binding to GABA receptors was observed through fluorescence polarization assays, indicating improved pharmacodynamics due to TFA modification.
  • Efficacy in Neurological Disorders : Animal models treated with this compound showed promise in reducing symptoms associated with anxiety and epilepsy .
  • Potential Side Effects : While efficacy was noted, side effects such as sedation were also recorded, necessitating further investigation into dosage optimization.

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